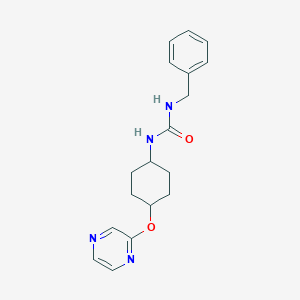
1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Benzyl-3-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)urea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzyl group, a cyclohexyl backbone, and a pyrazin-2-yloxy substituent, which contribute to its pharmacological profile. The structural formula can be represented as follows:
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Weight | 273.36 g/mol |
| Chemical Formula | C₁₆H₂₁N₃O |
| Functional Groups | Urea, ether, aromatic |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to exhibit antagonistic effects on certain receptors involved in inflammatory processes and cell signaling pathways.
Case Study: CCR3 Antagonism
Research indicates that compounds with similar structural features have demonstrated potent antagonism at the CCR3 receptor, which is implicated in allergic responses and asthma. For instance, studies have shown that modifications to the urea moiety can enhance binding potency and selectivity for CCR3 over related receptors such as CCR1 .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit eotaxin-induced calcium mobilization in human eosinophils, suggesting its potential utility in treating allergic conditions .
Table 2: In Vitro Activity Summary
| Assay Type | Result | Reference |
|---|---|---|
| Calcium Mobilization | Inhibition observed | |
| Cytotoxicity (CC50) | >100 μM | |
| Selectivity Index | High for CCR3 |
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the urea group and the cyclohexyl ring in modulating biological activity. Variations in the substituents on the benzyl and pyrazinyl moieties can significantly influence the compound's efficacy and selectivity.
Key Findings from SAR Studies
- Urea Modifications : Altering the urea substituent can enhance receptor binding affinity.
- Cyclohexyl Ring : The stereochemistry of the cyclohexyl ring plays a crucial role in maintaining activity.
- Aromatic Substituents : The presence of electron-withdrawing groups on the benzyl ring can improve potency.
Therapeutic Potential
Given its biological activity profile, this compound shows promise as a therapeutic agent for conditions such as asthma and other allergic disorders. Further research is warranted to explore its full therapeutic potential and safety profile.
Eigenschaften
IUPAC Name |
1-benzyl-3-(4-pyrazin-2-yloxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(21-12-14-4-2-1-3-5-14)22-15-6-8-16(9-7-15)24-17-13-19-10-11-20-17/h1-5,10-11,13,15-16H,6-9,12H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJBJKZYTVXYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCC2=CC=CC=C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













